4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
Vue d'ensemble
Description
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B cell malignancies. TAK-659 has been extensively studied in preclinical models and has shown promising results in clinical trials.
Mécanisme D'action
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in B cell receptor signaling, and its inhibition results in the suppression of B cell proliferation and survival. This makes 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide a promising therapeutic agent for the treatment of B cell malignancies.
Biochemical and Physiological Effects:
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to be highly effective in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation. 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to be effective in combination with other agents, such as venetoclax and rituximab.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its high potency and selectivity for BTK. This makes it a valuable tool for studying B cell receptor signaling and the role of BTK in B cell malignancies. However, one limitation of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for the study of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide and other agents, such as immune checkpoint inhibitors. Another area of interest is the study of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in other B cell malignancies, such as diffuse large B cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.
Applications De Recherche Scientifique
4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models, including both in vitro and in vivo studies. These studies have shown that 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent inhibitor of BTK, with IC50 values in the low nanomolar range. 4-chloro-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Propriétés
IUPAC Name |
4-chloro-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c20-17-6-3-15(12-18(17)23(25)26)19(24)22-16-4-1-13(2-5-16)11-14-7-9-21-10-8-14/h1-10,12H,11H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCJCJPQSBXXEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.